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molecular formula O8S2-2 B1198043 Peroxydisulfate CAS No. 15092-81-6

Peroxydisulfate

Cat. No. B1198043
M. Wt: 192.13 g/mol
InChI Key: JRKICGRDRMAZLK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US07576254B2

Procedure details

Samples were generated by adding the contaminants listed in the table, with sodium persulfate and potassium hydroxide (KOH), to distilled water in 40 mL VOA bottle. The concentrations of the contaminants were set so that their initial concentrations were on the order of 10-20 mg/L (see table). The sodium persulfate was dosed so that its concentration was 25 mg/L, and KOH was dosed to give a mole ratio of KOH to persulfate in the range of 0.2, 0.38, 0.5 or 0.8. A mole ratio of 0.38 KOH: persulfate generated a pH of 11.5 after 7 days and 10.5 after 14 days.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[S:1]([O:5][O:6][S:7]([O-:10])(=[O:9])=[O:8])([O-:4])(=[O:3])=[O:2].[Na+].[Na+].[OH-].[K+:14]>>[OH-:2].[K+:14].[S:1]([O:5][O:6][S:7]([O-:10])(=[O:9])=[O:8])([O-:4])(=[O:3])=[O:2] |f:0.1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding the contaminants
DISTILLATION
Type
DISTILLATION
Details
to distilled water in 40 mL VOA bottle
CONCENTRATION
Type
CONCENTRATION
Details
concentrations

Outcomes

Product
Name
Type
product
Smiles
[OH-].[K+]
Name
Type
product
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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